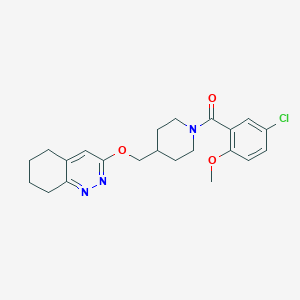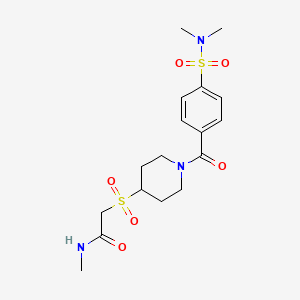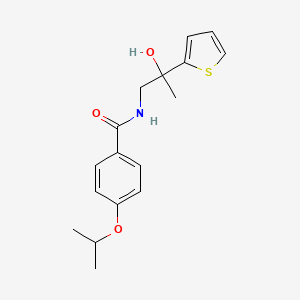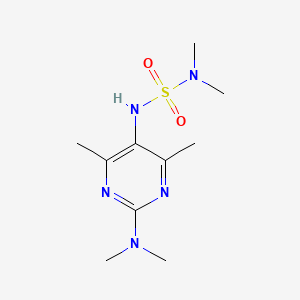![molecular formula C19H14F3N3O3S B2574680 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 681265-68-9](/img/structure/B2574680.png)
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O3S and its molecular weight is 421.39. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
This compound is involved in novel synthetic routes for developing heterocyclic compounds, which have significant implications in medicinal chemistry and material science. For instance, research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity, showcasing the potential of these compounds in addressing viral infections and diseases (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis of pyrazoline derivatives linked to a benzo[1,3]dioxole moiety has been explored for their antimicrobial and anti-proliferative activities, highlighting the compound's versatility in creating biologically active molecules (Mansour et al., 2020).
Antiviral and Antimicrobial Activities
Compounds synthesized from benzamide derivatives have shown significant activities against various pathogens. For example, certain derivatives have exhibited potent antiviral activities against the H5N1 subtype of the influenza A virus, suggesting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Another study highlights the biological activities of substituted benzamides against mosquito larvae and their safety towards non-target aquatic organisms, pointing towards their use in vector control (Schaefer, Miura, & Wilder, 1981).
Antineoplastic Potential
Thiazole derivatives, closely related to the structure of the compound , have been evaluated for their toxic effects on cancer cells in vitro. These studies suggest that such derivatives could be considered as potentially antineoplastic, with effects on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice being investigated (Shalai et al., 2021).
Catalysis and Chemical Transformations
The compound also finds applications in catalysis and chemical transformations, where derivatives have been used as ligands in Ullmann-type homocoupling reactions. This demonstrates their utility in forming carbon-nitrogen bonds, essential for constructing complex organic molecules (Damkaci, Altay, & Knochel, 2010).
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)15-9-5-4-8-13(15)18(26)23-17-14-10-29(27,28)11-16(14)24-25(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFPWJQPPMRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)
![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)




